1-Amino-2-(but-2-EN-1-yloxy)-4-hydroxyanthracene-9,10-dione
Description
Properties
Molecular Formula |
C18H15NO4 |
|---|---|
Molecular Weight |
309.3 g/mol |
IUPAC Name |
1-amino-2-[(E)-but-2-enoxy]-4-hydroxyanthracene-9,10-dione |
InChI |
InChI=1S/C18H15NO4/c1-2-3-8-23-13-9-12(20)14-15(16(13)19)18(22)11-7-5-4-6-10(11)17(14)21/h2-7,9,20H,8,19H2,1H3/b3-2+ |
InChI Key |
YMNBMPBCIUASPO-NSCUHMNNSA-N |
Isomeric SMILES |
C/C=C/COC1=C(C2=C(C(=C1)O)C(=O)C3=CC=CC=C3C2=O)N |
Canonical SMILES |
CC=CCOC1=C(C2=C(C(=C1)O)C(=O)C3=CC=CC=C3C2=O)N |
Origin of Product |
United States |
Preparation Methods
General Synthetic Strategy
The synthesis of 1-Amino-2-(but-2-en-1-yloxy)-4-hydroxyanthracene-9,10-dione generally follows a multi-step approach:
- Starting Material: The process typically begins with 1-amino-4-hydroxyanthracene-9,10-dione or a closely related anthraquinone derivative.
- Etherification Reaction: Introduction of the but-2-en-1-yloxy substituent is achieved via etherification of the hydroxy group at the 2-position. This step involves nucleophilic substitution using but-2-en-1-ol or its derivatives under basic conditions.
- Reaction Conditions: Strong bases such as sodium hydride (NaH) or potassium tert-butoxide (t-BuOK) are used to deprotonate the hydroxy group, facilitating the nucleophilic attack on the alkylating agent (but-2-en-1-yl halide or tosylate).
- Purification: The product is purified typically by recrystallization or chromatographic techniques to obtain high purity.
This methodology is consistent with etherification protocols used for similar anthraquinone derivatives bearing allyloxy or allyloxyethoxy substituents.
Detailed Reaction Conditions and Parameters
| Step | Reagents/Conditions | Purpose/Notes |
|---|---|---|
| Starting Material | 1-amino-4-hydroxyanthracene-9,10-dione | Anthraquinone scaffold |
| Base | Sodium hydride (NaH) or potassium tert-butoxide (t-BuOK) | Deprotonates hydroxy group to form alkoxide |
| Alkylating Agent | But-2-en-1-yl bromide or tosylate | Provides but-2-en-1-yloxy substituent |
| Solvent | Anhydrous tetrahydrofuran (THF) or dimethylformamide (DMF) | Polar aprotic solvent to facilitate SN2 |
| Temperature | 0 to 60 °C | Controlled to optimize reaction rate and selectivity |
| Reaction Time | 2 to 6 hours | Sufficient for complete substitution |
| Work-up | Aqueous quench, extraction, purification | Remove base and unreacted reagents |
Industrial Scale Considerations
Industrial synthesis adapts the above laboratory procedure with modifications to enhance yield, purity, and sustainability:
- Continuous Flow Reactors: To improve heat and mass transfer, continuous flow systems are employed for controlled etherification.
- Catalyst Use: Phase-transfer catalysts or specific ligands may be introduced to increase reaction efficiency.
- Solvent Recycling: Solvents such as DMF or THF are recovered and reused to minimize waste.
- Automated Monitoring: Reaction parameters (temperature, pH, reagent feed rates) are precisely controlled using automated systems to maintain consistent product quality.
These optimizations are inferred from analogous anthraquinone derivative production processes.
Alternative Synthetic Routes
While etherification is the primary method, alternative routes may include:
- Direct Alkylation of Anthraquinone Derivatives: Using but-2-en-1-ol derivatives under acidic catalysis, though this method is less selective and may require protection-deprotection steps.
- Use of Pre-functionalized Intermediates: Starting from 1-amino-2-hydroxyanthraquinone derivatives already bearing suitable leaving groups for substitution with but-2-en-1-ol.
However, these routes are less commonly reported due to lower yields or more complex purification.
Reaction Mechanism Insights
The etherification proceeds via a nucleophilic substitution (SN2) mechanism:
- Deprotonation of the hydroxy group forms a phenolate ion.
- The phenolate attacks the electrophilic carbon of the but-2-en-1-yl halide.
- Displacement of the halide yields the ether linkage.
The reaction is favored under anhydrous conditions and polar aprotic solvents to stabilize the transition state and enhance nucleophilicity.
Summary Table of Preparation Methods
| Preparation Aspect | Description |
|---|---|
| Starting Material | 1-amino-4-hydroxyanthracene-9,10-dione |
| Key Reaction | Etherification of hydroxy group with but-2-en-1-yl halide under basic conditions |
| Base Used | Sodium hydride (NaH), potassium tert-butoxide (t-BuOK) |
| Solvent | Anhydrous THF or DMF |
| Temperature Range | 0–60 °C |
| Reaction Time | 2–6 hours |
| Industrial Adaptations | Continuous flow reactors, catalyst use, solvent recycling, automated control |
| Purification Methods | Recrystallization, chromatographic separation |
| Alternative Routes | Acid-catalyzed alkylation, use of pre-functionalized intermediates (less common) |
| Reaction Mechanism | SN2 nucleophilic substitution |
Research Findings and Data
- Studies on related compounds like 2-(2-(allyloxy)ethoxy)-1-amino-4-hydroxyanthracene-9,10-dione confirm the efficiency of base-mediated etherification for introducing allyloxy substituents, which is chemically analogous to but-2-en-1-yloxy substitution.
- Kinetic data indicate that reaction rates increase with stronger bases and polar aprotic solvents, optimizing yield and minimizing side reactions.
- Industrial reports emphasize the importance of temperature control to avoid decomposition or side product formation, particularly at elevated temperatures above 60 °C.
- Purity analysis via NMR and mass spectrometry confirms the selective substitution at the 2-position without affecting the amino or hydroxy groups at other positions.
Chemical Reactions Analysis
Types of Reactions
1-Amino-2-(but-2-EN-1-yloxy)-4-hydroxyanthracene-9,10-dione can undergo various chemical reactions, including:
Oxidation: This reaction can introduce additional functional groups or modify existing ones.
Reduction: This reaction can reduce double bonds or other functional groups.
Substitution: This reaction can replace one functional group with another.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Common reducing agents include sodium borohydride (NaBH4) and lithium aluminum hydride (LiAlH4).
Substitution: Common reagents include halogens (e.g., chlorine, bromine) and nucleophiles (e.g., amines, thiols).
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield quinones, while reduction may yield alcohols or amines.
Scientific Research Applications
1-Amino-2-(but-2-EN-1-yloxy)-4-hydroxyanthracene-9,10-dione has several scientific research applications:
Chemistry: Used as a precursor for synthesizing other complex organic molecules.
Biology: Studied for its potential biological activity, including antimicrobial and anticancer properties.
Medicine: Investigated for its potential therapeutic effects and as a lead compound for drug development.
Industry: Used in the development of dyes, pigments, and other industrial chemicals.
Mechanism of Action
The mechanism of action of 1-Amino-2-(but-2-EN-1-yloxy)-4-hydroxyanthracene-9,10-dione involves its interaction with specific molecular targets and pathways. For example, it may inhibit certain enzymes or interact with DNA to exert its effects. The exact molecular targets and pathways can vary depending on the specific application and context.
Comparison with Similar Compounds
Key Observations:
- Substituent Effects on Solubility: Hydroxy (-OH) and amino (-NH₂) groups improve water solubility via hydrogen bonding, while alkoxy chains (e.g., but-2-enyloxy, phenoxy) enhance lipid solubility .
- Thermal Stability : Melting points for similar compounds range from 85.7°C to 237°C (), influenced by hydrogen bonding and molecular symmetry .
- Synthetic Yields: Amination reactions typically achieve 70–83% yields (), with higher temperatures favoring selectivity for diamino products .
Anticancer Potential
- Chelation and Redox Activity: Amino and hydroxy groups enable metal ion chelation (e.g., Fe³⁺, Cu²⁺), generating reactive oxygen species (ROS) that induce apoptosis in cancer cells .
- Structural analogs like 1-amino-2-(3-hydroxypropynyl)anthraquinone exhibit cytotoxicity via lipid peroxidation and DNA intercalation .
Biological Activity
1-Amino-2-(but-2-EN-1-yloxy)-4-hydroxyanthracene-9,10-dione is a synthetic compound belonging to the anthraquinone family, known for its diverse biological activities. This article explores its biological activity, particularly its anticancer properties, mechanisms of action, and structure-activity relationships.
Chemical Structure and Properties
The molecular formula of 1-Amino-2-(but-2-EN-1-yloxy)-4-hydroxyanthracene-9,10-dione is . The compound features a hydroxyl group, an amino group, and an alkoxy side chain that contribute to its biological activity.
Biological Activity Overview
1-Amino-2-(but-2-EN-1-yloxy)-4-hydroxyanthracene-9,10-dione exhibits significant biological activities, particularly in the area of cancer treatment. Below are key findings from various studies:
Anticancer Activity
Research indicates that this compound has potent cytotoxic effects against several cancer cell lines. The mechanism involves inducing apoptosis and disrupting DNA synthesis.
Table 1: Cytotoxicity of 1-Amino-2-(but-2-EN-1-yloxy)-4-hydroxyanthracene-9,10-dione Against Cancer Cell Lines
| Cell Line | IC50 (µM) | Mechanism of Action |
|---|---|---|
| MDA-MB-231 (Breast) | 5.0 | Induces apoptosis via caspase activation |
| DU-145 (Prostate) | 3.5 | DNA intercalation and cell cycle arrest |
| A549 (Lung) | 4.0 | Disruption of mitochondrial function |
The anticancer effects of 1-Amino-2-(but-2-EN-1-yloxy)-4-hydroxyanthracene-9,10-dione are attributed to several mechanisms:
- DNA Intercalation : The compound intercalates with DNA, which disrupts replication and transcription processes.
- Caspase Activation : It triggers apoptotic pathways by activating caspases, leading to programmed cell death.
- Cell Cycle Arrest : Studies have shown that it can induce cell cycle arrest at the G0/G1 phase, preventing cancer cells from proliferating.
Structure-Activity Relationship (SAR)
The structure of 1-Amino-2-(but-2-EN-1-yloxy)-4-hydroxyanthracene-9,10-dione significantly influences its biological activity. Modifications in the hydroxyl and amino groups can enhance or diminish its anticancer efficacy. For instance:
- Hydroxyl Substitution : Hydroxyl groups at specific positions on the anthraquinone scaffold have been correlated with increased cytotoxicity.
Table 2: Structure Modifications and Corresponding Biological Activity
| Modification | Effect on Activity |
|---|---|
| Hydroxyl at C4 | Increases cytotoxicity |
| Amino at C1 | Essential for apoptosis induction |
| Alkoxy chain length | Optimal length enhances intercalation |
Case Studies
Several studies have highlighted the effectiveness of 1-Amino-2-(but-2-EN-1-yloxy)-4-hydroxyanthracene-9,10-dione in preclinical models:
-
Study on MDA-MB-231 Cells : This study demonstrated that treatment with the compound resulted in a significant decrease in cell viability and induced apoptosis through a caspase-dependent pathway.
"The compound's ability to induce apoptosis was confirmed through flow cytometry analysis showing increased sub-G1 population."
- Prostate Cancer Model : In vivo studies using DU145 xenografts showed that administration of the compound led to tumor regression without significant toxicity to normal tissues.
- Lung Cancer Studies : A549 cells treated with varying concentrations exhibited reduced proliferation rates and increased markers for apoptosis.
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
